6-O-Acetyl-9-methyl-7-bromoeudistomin D
Description
The compound 9-Methyl-7-bromoeudistomin D (MBED) is a marine-derived alkaloid isolated from tunicates, structurally related to the eudistomin family. It is characterized by a brominated indole core with methyl and bromine substituents at positions 7 and 9, respectively . MBED is notable for its potent activity on intracellular calcium (Ca²⁺) regulation, specifically targeting sarcoplasmic reticulum (SR) channels in skeletal muscle. Its mechanism involves enhancing Ca²⁺-induced Ca²⁺ release (CICR), a process critical for muscle contraction .
The following analysis focuses on MBED (the non-acetylated form) due to the absence of direct studies on the acetylated variant.
Properties
IUPAC Name |
(5,7-dibromo-9-methylpyrido[3,4-b]indol-6-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O2/c1-7(19)20-14-9(15)5-10-12(13(14)16)8-3-4-17-6-11(8)18(10)2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKOZNQVVSHZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1Br)C3=C(N2C)C=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Similar Compounds
Comparison with Caffeine
Caffeine, a widely studied methylxanthine, shares functional similarities with MBED as a CICR modulator. However, MBED exhibits significantly enhanced potency and distinct mechanistic nuances (Table 1):
Table 1: Key Differences Between MBED and Caffeine
- Mechanistic Overlaps : Both compounds trigger Ca²⁺ efflux from SR vesicles in a Ca²⁺-dependent manner, exhibiting bell-shaped Ca²⁺ concentration-response curves .
- Inhibition Profiles : Procaine, ruthenium red, and Mg²⁺ inhibit Ca²⁺ release induced by both MBED and caffeine, suggesting shared pathways .
Comparison with Other Eudistomin Derivatives
For example:
- Bromine at Position 7: Enhances binding affinity to SR channels compared to non-brominated analogs.
- Methyl Group at Position 9 : Likely stabilizes hydrophobic interactions with the CICR channel protein.
Hypothesis for 6-O-Acetyl Modification:
The addition of a 6-O-acetyl group to MBED could alter:
Receptor Binding : Steric hindrance or altered hydrogen bonding at the caffeine-binding site.
Metabolic Stability : Acetylation may reduce enzymatic degradation, prolonging half-life.
Research Findings and Implications
MBED’s Therapeutic Potential
MBED’s nanomolar potency (EC₅₀ = 1 µM) positions it as a high-value pharmacological tool for studying CICR mechanisms.
Limitations and Gaps
- Lack of Data on Acetylated Derivatives : The absence of studies on 6-O-acetyl-MBED limits understanding of how acetylation impacts its pharmacology.
- Structural-Activity Relationship (SAR) : Further research is needed to map how substituents (e.g., acetyl groups) modulate eudistomin bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
